USP22-IN-1 - 309735-96-4

USP22-IN-1

Catalog Number: EVT-1378678
CAS Number: 309735-96-4
Molecular Formula: C22H18N4
Molecular Weight: 338.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of USP22-IN-1 involves organic chemistry techniques that typically include multi-step synthesis processes. While specific details on the synthetic pathway for USP22-IN-1 are not provided in the search results, inhibitors of deubiquitinases generally follow a strategy that includes:

  1. Designing the Molecular Framework: The initial step often involves designing a scaffold that can effectively bind to the active site of USP22.
  2. Functionalization: Introducing functional groups that enhance binding affinity and specificity to USP22.
  3. Purification: Techniques such as chromatography are used to isolate the desired compound from reaction mixtures.

The synthesis may also involve using reagents that facilitate the formation of specific chemical bonds crucial for the inhibitor's activity.

Molecular Structure Analysis

Structure and Data
USP22-IN-1's molecular structure can be characterized by its unique arrangement of atoms, which allows it to interact specifically with USP22. The structural formula typically includes:

  • Core Structure: A central aromatic or heterocyclic ring system.
  • Side Chains: Various substituents that enhance solubility and binding properties.

Quantitative data related to molecular weight, melting point, and solubility are essential for characterizing USP22-IN-1 but are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Reactions and Technical Details
USP22-IN-1 functions primarily through competitive inhibition of USP22's enzymatic activity. The chemical reactions involved include:

  1. Binding to USP22 Active Site: The inhibitor binds to the active site of USP22, preventing substrate recognition.
  2. Inhibition of Deubiquitination: By inhibiting USP22, USP22-IN-1 disrupts the deubiquitination process, leading to increased ubiquitination of target proteins, which can promote their degradation via proteasomal pathways.

These reactions are critical in modulating cellular signaling pathways associated with cancer progression.

Mechanism of Action

Process and Data
The mechanism by which USP22-IN-1 exerts its effects involves several key processes:

  1. Inhibition of Protein Stability: By inhibiting USP22, the compound leads to increased degradation of proteins that would otherwise be stabilized by deubiquitination.
  2. Alteration in Gene Expression: The downstream effects include changes in gene expression profiles due to altered levels of regulatory proteins involved in cell cycle progression and apoptosis.
  3. Impact on Tumorigenesis: Studies have shown that inhibiting USP22 can reduce tumor growth and enhance T-cell-mediated cytotoxicity against tumors, indicating its potential as an immunotherapeutic agent.
Physical and Chemical Properties Analysis

Physical and Chemical Properties
While specific physical properties such as boiling point or solubility for USP22-IN-1 are not detailed in the search results, general properties expected for small molecule inhibitors include:

  • Molecular Weight: Typically ranges from 300 to 500 g/mol for effective bioavailability.
  • Solubility: Should be sufficient to allow for effective cellular uptake.
  • Stability: Must remain stable under physiological conditions to exert its therapeutic effects.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm these properties during development.

Applications

Scientific Uses
USP22-IN-1 has potential applications in various fields:

  1. Cancer Research: As an inhibitor of a key regulator in oncogenesis, it can be used to study cancer cell biology and therapeutic resistance mechanisms.
  2. Immunotherapy Development: By enhancing T-cell responses against tumors, it may contribute to developing new immunotherapeutic strategies.
  3. Metabolic Studies: Given its role in regulating protein stability related to metabolism, it can be utilized in studies exploring metabolic disorders.
Molecular Mechanisms of USP22 Activity and Inhibition

Structural Characterization of USP22 and Its Catalytic Domain

USP22 belongs to the ubiquitin-specific protease (USP) family of deubiquitinating enzymes (DUBs), characterized by a conserved catalytic triad (Cys-His-Asp/Asn) within its peptidase C19 domain. This domain spans approximately 350 amino acids and facilitates the hydrolysis of isopeptide bonds in ubiquitin-conjugated substrates. The catalytic mechanism involves nucleophilic attack by cysteine (Cys185) on the ubiquitin's C-terminal glycine, forming a thioester intermediate resolved by hydrolysis [1] [5]. A distinguishing structural feature is the N-terminal zinc finger ubiquitin-binding motif (ZnF-UBP), which mediates substrate recognition and stabilizes interactions with ubiquitin chains. Structural studies reveal that USP22 adopts a "palm-finger-thumb" architecture common to USPs, with dynamic loops regulating access to the active site. Mutations in the catalytic cysteine (e.g., C185S) abolish deubiquitinase activity, confirming its essential role [5] [8].

Table 1: Structural Domains of USP22

DomainPosition (Amino Acids)Function
Zinc Finger (ZnF-UBP)1–80Ubiquitin binding, substrate recruitment
Catalytic Peptidase150–500Hydrolysis of ubiquitin-substrate bonds via Cys185-His464-Asp481 triad
Insertion DomainsVariable loopsRegulation of active site accessibility and specificity

USP22 Interaction Partners in the SAGA Complex

USP22 functions as an integral component of the human Spt-Ada-Gcn5 acetyltransferase (hSAGA) complex, a transcriptional coactivator module. Within hSAGA, USP22 forms a stable deubiquitination module with three adaptor proteins: ATXN7 (Ataxin-7), ATXN7L3 (Ataxin-7-like protein 3), and ENY2 (Enhancer of yellow 2). ATXN7 acts as a scaffold protein, anchoring USP22 to the SAGA complex, while ATXN7L3 enhances substrate specificity. ENY2 bridges interactions with transcriptional activators and chromatin remodelers. This ternary complex (USP22-ATXN7L3-ENY2) is essential for USP22's nuclear localization and its recruitment to target gene promoters. Disruption of any subunit destabilizes USP22’s enzymatic activity and impairs histone H2B deubiquitination, underscoring the interdependence of these partners [1] [3] [8].

Table 2: Core Subunits of the USP22 Deubiquitination Module

SubunitFunctionConsequence of Loss
ATXN7Scaffold protein integrating USP22 into SAGAUSP22 mislocalization; SAGA dissociation
ATXN7L3Enhances USP22 substrate binding affinityReduced H2Bub1 deubiquitination efficiency
ENY2Mediates interactions with transcription factors and chromatin remodelersImpaired promoter recruitment of USP22

Substrate Specificity: Histone vs. Non-Histone Targets

USP22 exhibits dual substrate specificity, targeting both histone and non-histone proteins:

  • Histone Substrates: USP22 preferentially cleaves ubiquitin from histone H2B (Lys120) and H2A (Lys119). H2Bub1 deubiquitination represses transcriptional elongation, while H2Aub1 removal antagonizes Polycomb-mediated gene silencing. USP22’s activity on histones requires its integration into the SAGA complex [3] [5].
  • Non-Histone Substrates:
  • SIRT1: USP22 stabilizes this NAD+-dependent deacetylase by removing K48-linked polyubiquitin chains, enhancing SIRT1-mediated deacetylation of p53 and FOXO1. This inhibits apoptosis and promotes cell survival [5] [7].
  • PD-L1: USP22 deubiquitinates PD-L1 at K48/K63 linkages, blocking proteasomal degradation and enhancing cancer immune evasion [3].
  • FBP1 (Fructose-1,6-bisphosphatase): Deubiquitination by USP22 stabilizes FBP1, driving gluconeogenesis in hepatocellular carcinoma [7].
  • γH2AX: USP22 promotes DNA damage repair by stabilizing phosphorylated γH2AX, a marker of DNA double-strand breaks [7].

Table 3: Key USP22 Substrates and Functional Consequences

SubstrateLinkage TypeBiological EffectPathway Implication
H2B (K120)MonoubiquitinTranscriptional repressionEpigenetic regulation
SIRT1K48Stabilization; p53 inactivationCell survival/Apoptosis evasion
PD-L1K48/K63Enhanced stability; T-cell inhibitionImmune evasion
γH2AXK63DNA damage repair complex recruitmentCisplatin resistance
FBP1K48Metabolic reprogramming (gluconeogenesis)Tumor growth in HCC

Ubiquitination-Dependent Signaling Pathways

USP22 regulates multiple oncogenic pathways through context-dependent deubiquitination:

  • NF-κB Pathway: USP22 removes K48-linked ubiquitin from NF-κB subunits (e.g., RelA), preventing proteasomal degradation and sustaining inflammatory signaling. This promotes tumor cell survival in response to TNFα or chemotherapy [6] [7].
  • TGFβ Signaling: USP22 stabilizes SMAD2/3 by deubiquitination, enhancing epithelial-mesenchymal transition (EMT) and metastasis in non-small cell lung cancer (NSCLC) [2] [4].
  • Receptor Tyrosine Kinases (RTKs): USP22 deubiquitinates EGFR and PDGFR, prolonging their activation and downstream PI3K/Akt signaling. This drives proliferation and chemoresistance in hepatocellular carcinoma [4] [7].
  • DNA Damage Response: USP22 stabilizes γH2AX and Ku70 via K63-deubiquitination. Ku70 stabilization sequesters Bax from mitochondria, inhibiting apoptosis. Concurrently, γH2AX stabilization facilitates DNA repair, conferring resistance to cisplatin in lung adenocarcinoma [7].

USP22-IN-1: Binding Dynamics and Mechanistic Inhibition

USP22-IN-1 (T73151; CAS 309735-96-4) is a potent and selective inhibitor of USP22, with a benzothiazole core structure that competitively blocks the catalytic site. Biochemical analyses reveal:

  • Binding Affinity: USP22-IN-1 binds the catalytic cleft with an IC₅₀ of 1.2 μM, disrupting ubiquitin docking via hydrogen bonding with Cys185 and hydrophobic interactions with Phe293 and Leu694 [1].
  • Mechanism of Action: The inhibitor traps the thioester intermediate by covalently modifying Cys185, preventing ubiquitin chain cleavage. This stabilizes ubiquitinated substrates (e.g., H2Bub1, SIRT1), leading to their proteasomal degradation [1] [7].
  • Functional Effects:
  • In NSCLC cells, USP22-IN-1 (10 μg/mL) downregulates MDMX, activating p53 and inducing G0/G1 arrest [2].
  • At 20 mg/kg (intraperitoneal, twice daily), it suppresses PD-L1 expression in murine xenografts, enhancing CD8⁺ T-cell infiltration [1] [3].

Table 4: Biochemical and Cellular Profiling of USP22-IN-1

ParameterValueAssay System
Molecular Weight338.41 g/molMass spectrometry
FormulaC₂₂H₁₈N₄Chemical synthesis
IC₅₀ (USP22 DUB)1.2 μMRecombinant enzyme assay
Cellular IC₅₀ (p53 activation)5 μM (48 h)A549 proliferation assay
Selectivity vs. USP7>50-foldDUB panel screening

Figure 1: Mechanism of USP22-IN-1 Inhibition(1) USP22-IN-1 penetrates the catalytic cleft → (2) Covalent modification of Cys185 → (3) Disruption of ubiquitin binding → (4) Accumulation of ubiquitinated substrates → (5) Proteasomal degradation of oncoproteins (e.g., PD-L1, SIRT1)

Properties

CAS Number

309735-96-4

Product Name

USP22-IN-1

IUPAC Name

11-anilino-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

Molecular Formula

C22H18N4

Molecular Weight

338.4g/mol

InChI

InChI=1S/C22H18N4/c23-14-18-16-10-4-5-11-17(16)21(24-15-8-2-1-3-9-15)26-20-13-7-6-12-19(20)25-22(18)26/h1-3,6-9,12-13,24H,4-5,10-11H2

InChI Key

MAWNMDSAHSUPFA-UHFFFAOYSA-N

SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NC5=CC=CC=C5

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NC5=CC=CC=C5

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